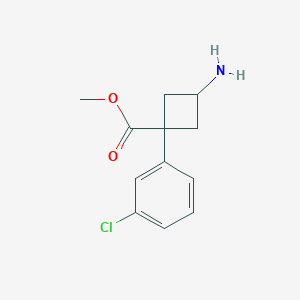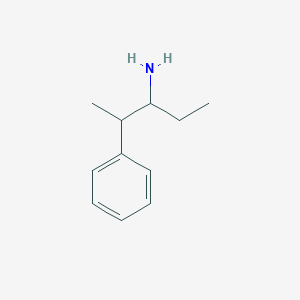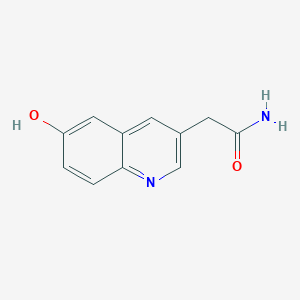
2-(Morpholin-3-yl)-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Morpholin-3-yl)-1,3-benzothiazole is a heterocyclic compound that features a morpholine ring fused to a benzothiazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholin-3-yl)-1,3-benzothiazole typically involves the condensation of 2-aminobenzothiazole with morpholine under specific reaction conditions. One common method involves heating the reactants in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent production and minimize waste.
化学反応の分析
Types of Reactions
2-(Morpholin-3-yl)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to a dihydrobenzothiazole.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may use reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.
科学的研究の応用
2-(Morpholin-3-yl)-1,3-benzothiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 2-(Morpholin-3-yl)-1,3-benzothiazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
類似化合物との比較
Similar Compounds
2-(2-Oxo-morpholin-3-yl)-acetamide: Known for its broad-spectrum antifungal activity.
2-(3-(Hydroxyimino)methyl)-1H-indol-1-yl)acetamide: Studied for its antioxidant properties.
Uniqueness
2-(Morpholin-3-yl)-1,3-benzothiazole is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a morpholine ring and a benzothiazole moiety allows for versatile applications in various fields, distinguishing it from other similar compounds.
特性
分子式 |
C11H12N2OS |
|---|---|
分子量 |
220.29 g/mol |
IUPAC名 |
3-(1,3-benzothiazol-2-yl)morpholine |
InChI |
InChI=1S/C11H12N2OS/c1-2-4-10-8(3-1)13-11(15-10)9-7-14-6-5-12-9/h1-4,9,12H,5-7H2 |
InChIキー |
HTRYLKRMWMMOGW-UHFFFAOYSA-N |
正規SMILES |
C1COCC(N1)C2=NC3=CC=CC=C3S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine](/img/structure/B13252316.png)
![2-{[(Butan-2-yl)amino]methyl}-6-methoxyphenol](/img/structure/B13252322.png)





![1-[4-(Methylamino)cyclohexyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B13252335.png)
